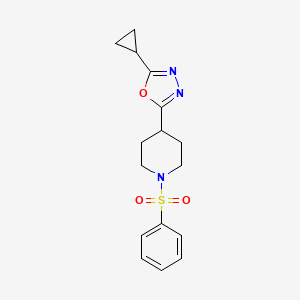

1-(benzenesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Description

1-(Benzenesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a benzenesulfonyl group at position 1 and a 5-cyclopropyl-1,3,4-oxadiazole moiety at position 4. This compound is of interest in pharmaceutical research due to the combined bioactivity of 1,3,4-oxadiazole (known for antimicrobial, antiviral, and anticancer properties) and sulfonamide groups (associated with enzyme inhibition and antibacterial activity) . Its synthesis typically involves multi-step reactions, including cyclization of carboxylic acid derivatives and nucleophilic substitution (e.g., coupling with benzenesulfonyl electrophiles) .

Properties

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-4-yl]-5-cyclopropyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c20-23(21,14-4-2-1-3-5-14)19-10-8-13(9-11-19)16-18-17-15(22-16)12-6-7-12/h1-5,12-13H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYRLPZUSFZPLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.

Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Cyclopropyl Group Addition: The cyclopropyl group is introduced through cyclopropanation reactions using reagents like diazomethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenylsulfonyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(benzenesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine has a wide range of applications in scientific research:

Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly as a scaffold for designing drugs targeting various diseases.

Biology: It is employed in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

Industry: The compound is used in the synthesis of advanced materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl : Enhances steric hindrance and metabolic stability compared to linear alkyl groups like isopropyl .

Modifications on the Sulfonyl Group

Key Observations :

- 4-Chlorobenzenesulfonyl : Enhances binding to hydrophobic enzyme pockets but may increase toxicity .

Physicochemical Properties

Biological Activity

1-(benzenesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a compound that incorporates both piperidine and oxadiazole moieties, which are known for their significant biological activities. This article delves into the biological properties of this compound, focusing on its antibacterial, enzyme inhibitory, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(benzenesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is . The compound features a piperidine ring substituted with a benzenesulfonyl group and a cyclopropyl-substituted oxadiazole. These structural components contribute to its pharmacological profile.

Antibacterial Activity

Research indicates that compounds similar to 1-(benzenesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine exhibit varying degrees of antibacterial activity. A study synthesized various derivatives containing oxadiazole and piperidine, demonstrating moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | Escherichia coli | Weak |

Enzyme Inhibition

Enzyme inhibition studies have shown that derivatives of this compound act as effective inhibitors of acetylcholinesterase (AChE) and urease. The IC50 values for these activities suggest potent inhibition capabilities. For instance, certain derivatives demonstrated IC50 values as low as 0.63 µM against AChE .

Table 2: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Derivative 1 | AChE | 0.63 |

| Derivative 2 | Urease | 2.14 |

| Derivative 3 | Urease | 1.21 |

In Silico Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies reveal that the compound can effectively bind to key amino acids in target proteins, suggesting a mechanism for its biological activity .

Case Studies

In a comprehensive study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized a series of compounds based on the oxadiazole-piperidine framework and evaluated their biological activities. The findings highlighted strong antibacterial properties and significant enzyme inhibition potential, indicating that such compounds could serve as leads for drug development .

Q & A

Basic: What are the key synthetic strategies for preparing 1-(benzenesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine?

The synthesis typically involves a multi-step approach:

Oxadiazole Formation : Cyclopropyl-substituted carboxylic acids are converted to 1,3,4-oxadiazole derivatives via cyclization with hydrazine and carbon disulfide under basic conditions (e.g., KOH in ethanol, reflux) .

Piperidine Sulfonylation : A benzenesulfonyl chloride derivative reacts with a piperidine precursor in the presence of a weak base (e.g., Na₂CO₃) to form the sulfonylated piperidine intermediate .

Coupling Reaction : The oxadiazole nucleophile reacts with the bromomethyl-substituted benzenesulfonyl-piperidine electrophile in DMF using LiH as a base to yield the final compound .

Validation : Monitor reaction progress via TLC and confirm purity via recrystallization (methanol) and spectral analysis (¹H-NMR, IR, MS) .

Basic: How is structural characterization performed for this compound?

Characterization involves:

- ¹H-NMR : Peaks for cyclopropyl protons (δ ~1.0–1.5 ppm), benzenesulfonyl aromatic protons (δ ~7.5–8.0 ppm), and piperidine protons (δ ~2.5–3.5 ppm) .

- IR Spectroscopy : Absorbance for sulfonyl (S=O, ~1350 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .

- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula (e.g., m/z 386 for C₁₇H₁₈N₃O₃S⁺) .

Note : Cross-validate with X-ray crystallography (if crystalline) using SHELX software for bond-length and angle analysis .

Advanced: How do structural modifications (e.g., substituents on oxadiazole or benzene rings) influence biological activity?

- Oxadiazole Substituents : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility. Cyclopropyl groups improve membrane permeability due to their lipophilic nature .

- Benzenesulfonyl Modifications : Para-substitutions (e.g., -Cl, -OCH₃) on the benzene ring can alter receptor-binding affinity. For example, chloro groups may increase antibacterial activity via hydrophobic interactions .

Methodology : Perform SAR studies by synthesizing analogs (e.g., 5-methyl or 5-phenyl oxadiazole derivatives) and testing against target enzymes/receptors. Use docking simulations (AutoDock Vina) to predict binding modes .

Advanced: How can contradictions in biological activity data across studies be resolved?

Contradictions may arise from:

- Varied Assay Conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms.

- Stereochemical Purity : Unresolved enantiomers may exhibit divergent activities.

Resolution Strategies :

Re-test compounds under standardized protocols (e.g., CLSI guidelines for antibacterial assays) .

Use chiral HPLC to isolate enantiomers and evaluate their individual activities .

Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What computational methods are suitable for predicting the pharmacokinetic profile of this compound?

- ADME Prediction : Use SwissADME or QikProp to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- Metabolic Stability : Simulate Phase I/II metabolism (e.g., cytochrome P450 interactions) using StarDrop or MetaSite .

- Toxicity : Apply ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts .

Experimental Validation : Compare computational results with in vitro microsomal stability assays (e.g., human liver microsomes) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D structure?

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Process data via SHELXL (for small molecules) to refine bond lengths, angles, and torsional parameters .

- Applications : Confirm the oxadiazole ring planarity and sulfonyl group geometry, which are critical for target binding .

Limitation : Requires high-quality crystals, which may necessitate vapor diffusion or slow evaporation techniques .

Advanced: What strategies optimize yield in the final coupling step of the synthesis?

- Base Selection : LiH in DMF outperforms weaker bases (e.g., K₂CO₃) by enhancing nucleophilicity of the oxadiazole .

- Reaction Time : Extend stirring to 6–8 hours for complete conversion (monitor via TLC, Rf ~0.5 in ethyl acetate/hexane) .

- Workup : Precipitate the product with ice-cold water and neutralize residual base with dilute HCl to minimize side reactions .

Advanced: How does the compound’s conformational flexibility impact its pharmacological activity?

- Piperidine Ring : Chair-to-boat transitions may expose/hide the sulfonyl group, affecting target binding.

- Oxadiazole Orientation : Restricted rotation due to the cyclopropyl group stabilizes a bioactive conformation .

Analysis : Perform molecular dynamics simulations (GROMACS) to map energy barriers for conformational changes .

Table 1: Key Spectral Data for Structural Validation

| Technique | Expected Signals | Reference |

|---|---|---|

| ¹H-NMR | Cyclopropyl (δ 1.0–1.5 ppm, m), Piperidine (δ 2.5–3.5 ppm, m) | |

| IR | S=O (1350 cm⁻¹), C=N (1600 cm⁻¹) | |

| ESI-MS | [M+H]⁺ = 386.1 (C₁₇H₁₈N₃O₃S⁺) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.